molecular formula C15H21ClN2O3S B4646691 1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide

Cat. No.: B4646691
M. Wt: 344.9 g/mol
InChI Key: RYCLDPWTQVOKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for both CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. In

Scientific Research Applications

1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Studies have shown that this compound has analgesic effects in animal models of pain, and may be effective in treating chronic pain conditions. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory conditions such as arthritis. This compound has also been studied for its potential neuroprotective effects, and may be useful in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease.

Mechanism of Action

1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide exerts its effects through its interaction with the endocannabinoid system, specifically the CB1 and CB2 receptors. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the immune system. This compound has a high affinity for both receptors, and can modulate their activity. This modulation can lead to a variety of effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can reduce pain and inflammation in animal models, and may be effective in treating chronic pain conditions. In addition, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. This compound has also been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide in lab experiments is its high affinity for both CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, this compound is a synthetic compound, which may limit its applicability to natural systems. In addition, the complex synthesis method required to produce this compound may limit its availability and increase its cost.

Future Directions

There are several future directions for research on 1-[(4-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide. One area of interest is the potential use of this compound in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in these conditions. Another area of interest is the potential use of this compound in the treatment of chronic pain conditions. Further studies are needed to determine the optimal dosage and administration of this compound for pain relief. Finally, more research is needed to determine the long-term effects of this compound on the endocannabinoid system and overall health.

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-ethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-2-17-15(19)13-7-9-18(10-8-13)22(20,21)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLDPWTQVOKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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